molecular formula C19H19N3O3 B2867915 (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone CAS No. 1172752-74-7

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone

Cat. No.: B2867915
CAS No.: 1172752-74-7
M. Wt: 337.379
InChI Key: ZTAKYOUFGMGKLN-UHFFFAOYSA-N
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Description

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone is a sophisticated small molecule that integrates a 1,3,4-oxadiazole heterocycle, a key pharmacophore in medicinal chemistry, with a furan ring and a piperidine scaffold. The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids, esters, and amides, which can significantly influence a compound's pharmacokinetic properties, such as its metabolic stability and ability to form hydrogen bonds with biological targets . This moiety is thermostable and is known for its wide spectrum of pharmacological activities, making it a privileged structure in drug discovery . This compound is of significant interest in oncology research. 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines through multiple mechanisms. These include the inhibition of critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase . The structural features of this compound suggest potential for it to act as a hybrid pharmacophore, designed to interact with multiple biological targets simultaneously or to enhance selectivity and potency against a specific pathway crucial for cancer cell survival. Furthermore, the molecular scaffold aligns with compounds investigated for antimicrobial applications. Heterocyclic compounds containing 1,3,4-oxadiazole and furan rings have been extensively studied and shown to possess promising antibacterial and antifungal activities against a range of pathogenic microorganisms . Researchers can utilize this chemical as a key intermediate or a final scaffold in the synthesis of novel bioactive molecules for screening against infectious diseases. This product is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-4-6-15(7-5-13)19(23)22-10-8-14(9-11-22)17-20-21-18(25-17)16-3-2-12-24-16/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAKYOUFGMGKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone is a synthetic derivative that incorporates a furan moiety, an oxadiazole ring, and a piperidine structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, synthesis methods, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

  • Formation of the Oxadiazole Ring : This can be achieved through the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
  • Attachment of the Piperidine Group : The oxadiazole derivative is then reacted with a suitable piperidine derivative to yield the final product.
  • Purification : The synthesized compound is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have shown that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated moderate to good antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. In particular, derivatives with electron-withdrawing groups have shown enhanced bioactivity .
CompoundBacterial Strains TestedZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus24
Target CompoundVarious strains18 - 24

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity against several fungal strains, including Candida spp. Studies indicate that derivatives of oxadiazoles show varying degrees of antifungal effects, with some compounds displaying significant inhibition zones .

The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes and receptors within microbial cells. The furan and oxadiazole rings likely play crucial roles in binding to these targets, leading to disruption of essential biological pathways necessary for microbial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Activities : A study published in Acta Poloniae Pharmaceutica reported that newly synthesized oxadiazole derivatives exhibited varying degrees of antimicrobial activity against selected bacterial and fungal strains . The study emphasized the importance of structural modifications in enhancing bioactivity.
  • Research on Structure–Activity Relationship (SAR) : Research highlighted in MDPI articles explored the SAR of oxadiazole derivatives, indicating that specific substitutions on the piperidine ring could significantly affect their antibacterial efficacy . This underscores the potential for optimizing the target compound for improved biological activity.
  • Evaluation of Antifungal Potency : Another investigation assessed the antifungal properties of various oxadiazole derivatives against Candida species and found promising results for certain compounds . This suggests that this compound could be a candidate for further antifungal studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Biological Activity/Application Reference(s)
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone - 1,3,4-oxadiazole with furan-2-yl and piperidinyl-p-tolylmethanone substituents Not explicitly stated
N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide (LMM11) - Oxadiazole linked to furan-2-yl and benzamide with sulfamoyl group Antifungal (C. albicans inhibition)
furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone - Furan-oxadiazole-piperazine-thienopyrimidine scaffold GPR55 receptor antagonism
AZD1979 - Oxadiazole with methoxyphenyl and spiro-azetidine moiety Melanin-concentrating hormone receptor antagonist
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone - Oxadiazole with thioether linkage to methylpiperidine Not explicitly stated

Key Comparative Insights

Replacing the piperazine-thienopyrimidine moiety (in ’s compound) with a simpler piperidinyl-p-tolylmethanone group (target compound) could reduce steric hindrance, improving binding to flat receptor pockets .

Metabolic Stability :

  • The spiro-azetidine group in AZD1979 confers resistance to oxidative metabolism, a feature absent in the target compound, which relies on the oxadiazole’s inherent stability .

Antifungal vs. Receptor-Targeting Activity: LMM11’s sulfamoyl benzamide substituent correlates with thioredoxin reductase inhibition and antifungal activity, whereas GPR55 antagonists () require bulkier aromatic systems like thienopyrimidine for receptor specificity .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, comparisons can be inferred:

  • LogP : The p-tolyl group likely increases lipophilicity (higher LogP) compared to LMM11’s polar sulfamoyl group or AZD1979’s spirocyclic amine .
  • Hydrogen-Bonding Capacity : The oxadiazole’s nitrogen atoms and furan oxygen may facilitate hydrogen bonding, similar to LMM11 and AZD1979 .

Preparation Methods

Preparation of 4-Piperidinecarbohydrazide

The synthesis begins with 4-piperidinecarboxylic acid , which is esterified to methyl 4-piperidinecarboxylate using methanol and catalytic sulfuric acid. Subsequent treatment with hydrazine hydrate in ethanol yields 4-piperidinecarbohydrazide .

Reaction Conditions :

  • Esterification : Methanol, H₂SO₄, reflux, 6 hours.
  • Hydrazide Formation : Ethanol, hydrazine hydrate, 80°C, 4 hours.

Formation of Diacylhydrazide Intermediate

The hydrazide reacts with furan-2-carbonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form the diacylhydrazide.

$$
\text{4-Piperidinecarbohydrazide} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Diacylhydrazide}
$$

Characterization :

  • IR : Peaks at 1650 cm⁻¹ (C=O) and 3200 cm⁻¹ (N-H).
  • ¹H NMR (CDCl₃) : δ 7.6 (s, 1H, NH), 6.5–7.2 (m, 3H, furan), 3.1–3.4 (m, 4H, piperidine).

Cyclization to 1,3,4-Oxadiazole

Cyclodehydration of the diacylhydrazide is achieved using phosphorus oxychloride (POCl₃) under reflux, forming the 1,3,4-oxadiazole ring.

$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl₃, reflux}} \text{4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine}
$$

Optimization Notes :

  • Excess POCl₃ (5 equivalents) ensures complete cyclization.
  • Reaction time: 6–8 hours.

Yield : 68–72% after recrystallization (ethanol/water).

Acylation of the Piperidine Nitrogen

Synthesis of p-Tolyl Carbonyl Chloride

p-Tolylacetic acid is treated with thionyl chloride (SOCl₂) to generate p-tolylacetyl chloride , which is subsequently purified by distillation.

$$
\text{p-Tolylacetic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{p-Tolylacetyl chloride}
$$

N-Acylation Reaction

The piperidine intermediate is acylated with p-tolylacetyl chloride in DCM using triethylamine as a base.

$$
\text{4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine} + \text{p-Tolylacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$

Reaction Conditions :

  • Temperature: 0°C to room temperature.
  • Time: 12 hours.

Workup :

  • The crude product is washed with NaHCO₃ (5%) and brine, followed by column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 65–70%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.1 (s, 1H, oxadiazole), 7.2–7.4 (m, 4H, p-tolyl), 6.5–6.8 (m, 3H, furan), 3.8–4.1 (m, 2H, piperidine-NCH₂), 2.9–3.3 (m, 4H, piperidine), 2.4 (s, 3H, CH₃).
  • ¹³C NMR : 165.2 (C=O), 162.1 (oxadiazole-C), 140.3 (furan-C), 21.4 (CH₃).
  • HRMS (ESI) : m/z calcd. for C₂₀H₁₈N₃O₃ [M+H]⁺: 348.1349; found: 348.1352.

Purity and Physical Properties

  • Melting Point : 218–220°C (DMF/water).
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative method involves reductive amination of 4-oxo-piperidine with p-toluidine , followed by oxadiazole formation. However, this route suffers from lower yields (45–50%) due to competing side reactions.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) reduces cyclization time for the oxadiazole ring but requires specialized equipment.

Challenges and Optimization Strategies

  • Oxadiazole Ring Stability : The oxadiazole moiety is sensitive to strong acids; thus, POCl₃ must be thoroughly removed during workup.
  • N-Acylation Selectivity : Competing O-acylation is mitigated by using a bulky base (e.g., DIEA) and low temperatures.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃ is cost-effective but requires careful handling due to toxicity.
  • Green Chemistry Alternatives : Cyclization using polyphosphoric acid (PPA) has been explored but yields inferior results (55% yield).

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